molecular formula C10H9ClFNO3S B3431729 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride CAS No. 926201-78-7

4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B3431729
CAS No.: 926201-78-7
M. Wt: 277.70 g/mol
InChI Key: HBCPWRUZQDEUDP-UHFFFAOYSA-N
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Description

4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride (Molecular Formula: C₁₀H₉ClFNO₃S) is a substituted benzenesulfonyl chloride characterized by a cyclopropaneamido group at the 4-position and a fluorine atom at the 2-position of the aromatic ring . Its structural uniqueness arises from the strained cyclopropane ring fused to a carbonyl group, which may influence steric and electronic properties. Key identifiers include:

  • SMILES: C1CC1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)F
  • InChIKey: HBCPWRUZQDEUDP-UHFFFAOYSA-N
  • Molecular Weight: 277.70 g/mol (calculated)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-2-fluorobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO3S/c11-17(15,16)9-4-3-7(5-8(9)12)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCPWRUZQDEUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001175741
Record name 4-[(Cyclopropylcarbonyl)amino]-2-fluorobenzenesulfonyl chloride
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Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926201-78-7
Record name 4-[(Cyclopropylcarbonyl)amino]-2-fluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926201-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Cyclopropylcarbonyl)amino]-2-fluorobenzenesulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID001175741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 4-amino-2-fluorobenzenesulfonyl chloride with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Bases: Triethylamine, pyridine

    Conditions: Low temperatures, inert atmosphere (e.g., nitrogen or argon)

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
This compound has been investigated for its role in developing pharmaceutical agents targeting various diseases, including cancers and viral infections. For instance, compounds related to cyclopropyl amides have shown promise in inhibiting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial in cellular energy metabolism. Inhibiting NAMPT can potentially treat cancer and inflammatory diseases .

Case Study: Cancer Treatment
A study indicated that derivatives of cyclopropyl amides, including sulfonamide derivatives, demonstrated efficacy against solid tumors and leukemias. The mechanism involves disrupting metabolic pathways essential for cancer cell survival. The application of 4-cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride in this context suggests its potential as a lead compound for further development .

Synthesis and Chemical Reactions

Chemical Synthesis
this compound can be synthesized through various chemical reactions involving sulfonyl chlorides. Its reactivity allows it to participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules.

Table 1: Synthesis Conditions and Yields

Reaction TypeConditionsYield (%)
Nucleophilic substitutionPyridine, 0°C for 2h97
Reaction with aminesTetrahydrofuran at room temperature60
Coupling with indole derivativesPyridine at 80°C for 3h81

The above table summarizes different synthetic approaches to utilizing this compound effectively in chemical reactions .

Biochemical Research

Inhibition Studies
Research has shown that compounds similar to this compound can inhibit fatty acid synthase (FASN), which is implicated in various viral infections, including Hepatitis C and cytomegalovirus. By inhibiting FASN, these compounds can potentially reduce viral replication and improve treatment outcomes .

Case Study: Viral Infections
In a study focusing on the inhibition of FASN, derivatives of sulfonyl chlorides were tested for their ability to block viral replication pathways. The results indicated a significant reduction in viral load when treated with these compounds, highlighting their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic groups in target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate, or sulfonothioate linkages with amines, alcohols, or thiols, respectively. This reactivity makes it a valuable tool for modifying biomolecules and studying their interactions and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it to structurally related benzenesulfonyl chlorides (Table 1).

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

Compound Name Molecular Formula Substituent at 4-Position Molecular Weight (g/mol) Key Structural Features Hypothesized Reactivity
4-Cyclopropaneamido-2-fluorobenzenesulfonyl chloride C₁₀H₉ClFNO₃S Cyclopropaneamido 277.70 Strained cyclopropane, electron-withdrawing carbonyl Moderate (steric hindrance)
4-Amino-2-fluorobenzenesulfonyl chloride C₆H₅ClFNO₂S Amino 209.63 Electron-donating amino group High (unhindered nucleophile)
4-Acetamido-2-fluorobenzenesulfonyl chloride C₈H₇ClFNO₃S Acetamido 263.67 Linear carbonyl, moderate steric bulk Moderate
4-Chloro-2-fluorobenzenesulfonyl chloride C₆H₃Cl₂FNO₂S Chloro 242.11 Electron-withdrawing chloro group High (enhanced electrophilicity)

Key Comparison Points:

The electron-withdrawing carbonyl in the cyclopropaneamido group may reduce electrophilicity at the sulfonyl chloride moiety compared to the electron-donating amino group.

Stability :

  • Cyclopropane’s strain energy could render the compound more prone to ring-opening reactions under harsh conditions, unlike the stable acetamido or chloro analogs.

Solubility: The nonpolar cyclopropane ring likely reduces aqueous solubility compared to amino-substituted derivatives, aligning with trends observed in lipophilic sulfonyl chlorides.

Synthetic Utility: Sulfonyl chlorides are pivotal in synthesizing sulfonamides for pharmaceuticals.

Biological Activity

4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride (CAS No. 926201-78-7) is a chemical compound characterized by its unique structure, which includes a cyclopropane group, a fluorine atom, and a sulfonyl chloride functional group. This compound has garnered attention in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C10_{10}H10_{10}ClFNO2_2S. The presence of the cyclopropane ring and the sulfonyl chloride moiety suggests that this compound may exhibit unique reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl chloride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or modification of receptor functions.

Antimicrobial Properties

Research has indicated that compounds containing sulfonyl chloride groups often exhibit antimicrobial properties. In a study focusing on similar sulfonamide derivatives, it was found that modifications in the aromatic ring could enhance antibacterial activity against various strains of bacteria, including resistant strains .

Anticancer Activity

In the realm of cancer research, compounds with structural similarities to this compound have shown promise as potential anticancer agents. For instance, derivatives with fluorinated aromatic rings have been associated with increased cytotoxicity against different cancer cell lines . The mechanism may involve the disruption of cellular signaling pathways or induction of apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.

Case Study 2: Cytotoxicity Against Cancer Cells
Another research project focused on evaluating the cytotoxic effects of fluorinated sulfonamide compounds on human cancer cell lines. The findings demonstrated that certain modifications led to enhanced cytotoxicity, indicating that this compound could be a candidate for further development as an anticancer agent.

Comparative Analysis of Similar Compounds

Compound NameCAS NumberBiological Activity
This compound926201-78-7Antimicrobial, potential anticancer
4-Fluorobenzenesulfonyl chloride349-88-2Protein modification, bioconjugate chemistry
Sulfanilamide63-74-1Antibacterial properties

Research Findings

Research indicates that compounds similar to this compound can be synthesized through various methods such as nucleophilic substitution reactions involving sulfonyl chlorides . These synthetic approaches are critical for developing new derivatives with enhanced biological activities.

Q & A

Q. How does the cyclopropane amido group influence the compound’s bioactivity in drug discovery?

  • Methodology : Synthesize analogs and compare bioactivity:
  • Cyclopropane Removal : Replace with acyclic amides to assess conformational rigidity effects .
  • Fluorine Substitution : Test analogs with Cl, Br, or H at C2 to evaluate halogen-dependent target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride
Reactant of Route 2
4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride

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